Isobutyl propyl sulfide
Overview
Description
Isobutyl propyl sulfide is an organic compound with the molecular formula C7H16S. It is a sulfide derivative where a propyl group is bonded to an isobutyl group through a sulfur atom.
Scientific Research Applications
Isobutyl propyl sulfide has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl propyl sulfide can be synthesized through the reaction of isobutyl alcohol with propyl mercaptan in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired sulfide product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where isobutyl alcohol and propyl mercaptan are combined with a suitable acid catalyst. The reaction mixture is heated to the required temperature, and the product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Isobutyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it back to the corresponding thiol compounds.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols; reactions often require a base or acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted sulfides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of isobutyl propyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic centers, facilitating its role in catalytic processes and biochemical reactions. The pathways involved include the formation of sulfoxides and sulfones through oxidation, as well as the formation of thiols through reduction .
Comparison with Similar Compounds
Isobutyl methyl sulfide: Similar structure but with a methyl group instead of a propyl group.
Isobutyl ethyl sulfide: Contains an ethyl group instead of a propyl group.
Propyl methyl sulfide: Contains a methyl group instead of an isobutyl group.
Uniqueness: Isobutyl propyl sulfide is unique due to its specific combination of isobutyl and propyl groups bonded through a sulfur atom. This unique structure imparts distinct chemical properties and reactivity compared to other similar sulfide compounds .
Properties
IUPAC Name |
2-methyl-1-propylsulfanylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-4-5-8-6-7(2)3/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUJPLKGSDCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169763 | |
Record name | Propyl 2-methylpropylsulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1741-84-0 | |
Record name | Propyl 2-methylpropylsulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001741840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl propyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159032 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propyl 2-methylpropylsulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOBUTYL PROPYL SULFIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-1-(PROPYLSULFANYL)PROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS4ULH6YL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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